molecular formula C9H6FN3 B13032045 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B13032045
M. Wt: 175.16 g/mol
InChI Key: RCSCHROXRBVQQZ-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the pyrrolo[3,2-b]pyridine ring system. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Cyclization: The cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, to form the pyrrolopyridine core. This step often involves the use of a base-mediated reaction.

    Substitution: Introduction of the fluorine atom at the 6th position and the methyl group at the 1st position through substitution reactions. This may involve the use of reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and methyl iodide for methylation.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), methyl iodide, copper(I) cyanide (CuCN)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A similar compound with a different substitution pattern.

    7-Azaindole: Another related compound with a pyrrolo[2,3-b]pyridine core.

    1H-pyrrolo[3,4-c]pyridine: A compound with a different ring fusion pattern.

Uniqueness

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to the presence of the fluorine atom at the 6th position, the methyl group at the 1st position, and the carbonitrile group at the 3rd position. These specific substitutions confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6FN3

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoro-1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6FN3/c1-13-5-6(3-11)9-8(13)2-7(10)4-12-9/h2,4-5H,1H3

InChI Key

RCSCHROXRBVQQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)F)C#N

Origin of Product

United States

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